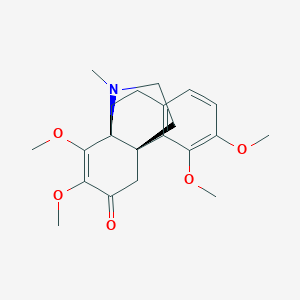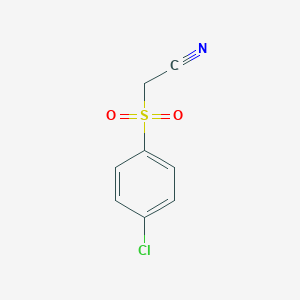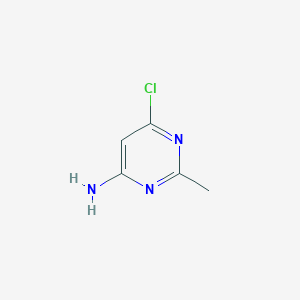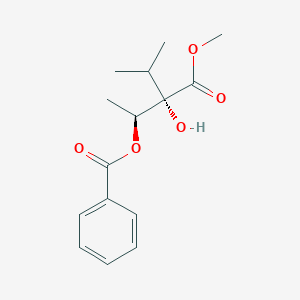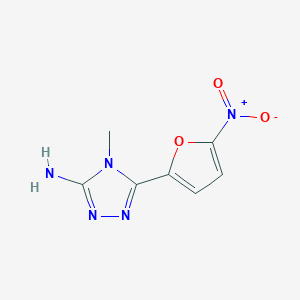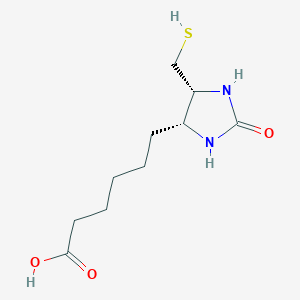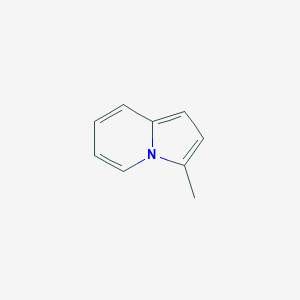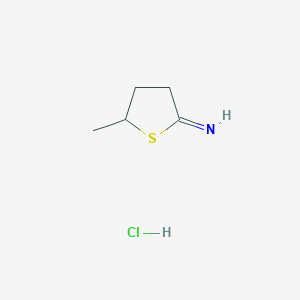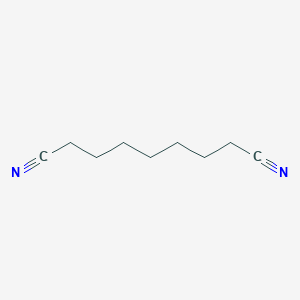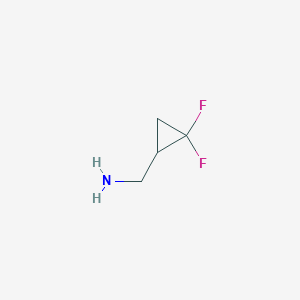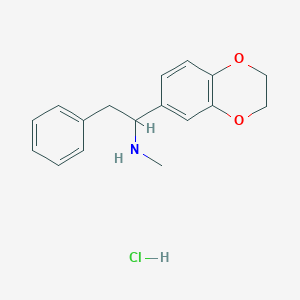
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the family of phenethylamines. It is structurally similar to MDMA (ecstasy) and MDA (sally), but it has different effects on the human body. MBDB is a controlled substance in many countries due to its potential for abuse and addiction. In
Mechanism Of Action
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride acts on the brain by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride also binds to serotonin receptors in the brain, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It can also cause pupil dilation, muscle tension, and jaw clenching. These effects are similar to those of MDMA and MDA, but they are generally milder and shorter-lasting. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been shown to have neurotoxic effects on serotonin-producing neurons in the brain, although the extent of this damage is still unclear.
Advantages And Limitations For Lab Experiments
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has several advantages for lab experiments, including its structural similarity to MDMA and MDA, which allows for comparisons between the three drugs. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride is also less potent and less toxic than MDMA and MDA, which makes it easier to handle and administer in animal studies. However, 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has limitations as a research tool due to its potential for abuse and addiction, which can complicate interpretation of results.
Future Directions
Future research on 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride could focus on its therapeutic potential for mental health disorders, such as depression, anxiety, and PTSD. It could also investigate the mechanisms underlying its psychoactive effects and neurotoxicity, as well as its potential for addiction and abuse. Additionally, studies could compare the effects of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride with other psychoactive drugs, such as LSD and psilocybin, to better understand the similarities and differences between these substances.
Synthesis Methods
The synthesis of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine, followed by reduction with hydrogen gas in the presence of platinum oxide. The resulting product is then converted to the hydrochloride salt form by reacting with hydrochloric acid. The yield of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar but weaker effects than MDMA and MDA, including increased empathy, sociability, and euphoria. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been investigated as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). However, more research is needed to fully understand its therapeutic potential.
properties
CAS RN |
130397-01-2 |
|---|---|
Product Name |
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride |
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18-15(11-13-5-3-2-4-6-13)14-7-8-16-17(12-14)20-10-9-19-16;/h2-8,12,15,18H,9-11H2,1H3;1H |
InChI Key |
QGESTVQNUXPODR-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
synonyms |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-alpha-(phenylmethy l)-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



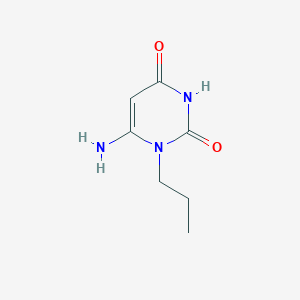
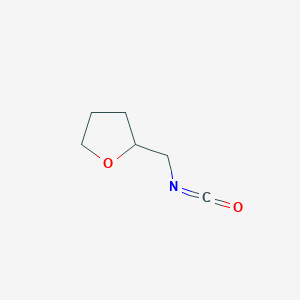
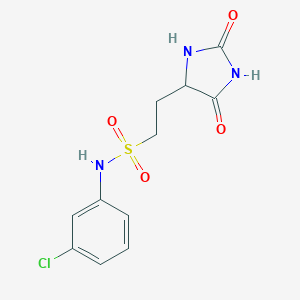
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
